N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by a central seven-membered oxazepine ring fused to two benzene rings.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-23-17-7-3-4-8-19(17)26-18-10-9-14(12-16(18)21(23)25)22-20(24)13-15-6-5-11-27-15/h3-12H,2,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWNIMPXVCOKBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structure lends itself to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O3. The compound features:
| Property | Value |
|---|---|
| Molecular Weight | 338.41 g/mol |
| LogP (octanol-water) | 3.45 |
| Polar Surface Area | 68.5 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class, including this compound, exhibit inhibitory effects on histone deacetylases (HDACs) . HDACs play a crucial role in regulating gene expression and are implicated in cancer progression. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
Antigiardial Activity
The compound has also shown significant activity against Giardia duodenalis, a protozoan parasite responsible for giardiasis. Studies suggest that related compounds exhibit promising antigiardial effects, indicating potential therapeutic applications in treating parasitic infections .
Neuropharmacological Effects
Preliminary investigations suggest that this compound may interact with neurotransmitter systems. Specifically, it has been noted for its potential as a dopamine D2 receptor antagonist , which could have implications for the treatment of psychiatric disorders .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Histone Deacetylase Inhibition : A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines could inhibit HDAC activity in vitro, leading to decreased proliferation of cancer cell lines .
- Antigiardial Activity : In vitro assays showed that specific analogs exhibited significant inhibition of Giardia duodenalis, suggesting a mechanism involving disruption of the parasite's metabolic pathways .
- Neuropharmacological Evaluation : Animal models have been used to assess the effects of this compound on behavior and neurochemical profiles, indicating potential anxiolytic effects linked to its action on dopamine receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with dibenzo[b,f][1,4]thiazepines and oxazepines, differing in heteroatom composition (O vs. S) and side-chain modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Heteroatom Impact : Oxazepines (O) generally exhibit higher metabolic stability compared to thiazepines (S), as sulfur is prone to oxidation .
- Substituent Effects : Thiophene and trifluoromethyl groups enhance lipophilicity, favoring membrane penetration, while methoxy or nitro groups modulate electronic properties and solubility .
- Biological Relevance : Thiazepine derivatives show stronger dopamine receptor antagonism, whereas oxazepines like BT2 display anti-inflammatory activity .
Pharmacological and Physicochemical Data
While direct data for the target compound are absent, extrapolations from analogs include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound’s synthesis likely involves coupling a dibenzo[b,f][1,4]oxazepine core with a thiophene-acetamide moiety. Key steps include (i) activation of the oxazepine ring’s 2-position for nucleophilic substitution and (ii) thiophene-acetamide coupling via carbodiimide-mediated amidation (e.g., EDC/HOBt) . Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) are critical for minimizing side reactions. Monitor intermediates via TLC or HPLC to optimize reaction progress .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the dibenzooxazepine scaffold (e.g., aromatic proton signals at δ 6.8–7.9 ppm) and the thiophene moiety (δ 6.5–7.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm accuracy). IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxazepine ketone) .
Q. How can researchers evaluate the compound’s biological activity in preliminary assays?
- Methodological Answer : Prioritize in vitro assays to assess target engagement (e.g., enzyme inhibition or receptor binding). For neuropharmacological applications (common in dibenzooxazepines), use Fluo-4 calcium flux assays to screen for CNS activity. Pair with cytotoxicity assays (MTT or LDH) to establish therapeutic indices .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for structurally analogous dibenzooxazepines?
- Methodological Answer : Discrepancies often arise from divergent assay conditions (e.g., cell line variability, buffer pH). Perform comparative dose-response studies under standardized protocols (e.g., fixed ATP concentrations in kinase assays). Use meta-analysis of published IC₅₀ values to identify outliers and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can reaction mechanisms for key transformations (e.g., oxazepine ring functionalization) be elucidated experimentally?
- Methodological Answer : Employ kinetic isotope effects (KIE) and trapping experiments to identify intermediates. For example, use deuterated solvents (D₂O) to probe proton transfer steps in oxazepine ring opening. DFT calculations (e.g., Gaussian 16) model transition states and corroborate experimental data .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to cytochrome P450 enzymes (e.g., CYP3A4). MD simulations (GROMACS) assess membrane permeability via logP and polar surface area (PSA). Validate predictions with in vitro Caco-2 permeability assays .
Q. How can stability under physiological conditions be systematically tested?
- Methodological Answer : Conduct forced degradation studies under varied pH (1.2–7.4), temperature (25–40°C), and light exposure. Monitor degradation products via LC-MS and assign structures using fragmentation patterns. Stability in plasma is assessed by incubating the compound with human serum (37°C, 24h) and quantifying parent compound loss .
Q. What experimental designs are optimal for establishing structure-activity relationships (SAR) in this chemical class?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., ethyl → methyl at the 10-position; thiophene → furan). Test analogs in parallel using high-throughput screening (HTS) . Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., Hammett σ values) with bioactivity .
Critical Research Considerations
- Synthetic Reproducibility : Batch-to-batch variability in dibenzooxazepine derivatives is common. Use quality-by-design (QbD) principles to define critical process parameters (CPPs) early .
- Data Validation : Cross-reference spectral data with structurally validated analogs (e.g., CAS 922083-84-9 in ) to avoid misassignment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
